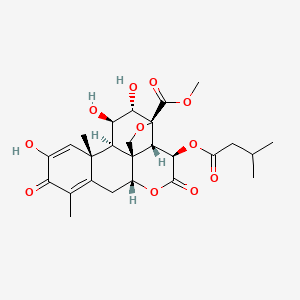

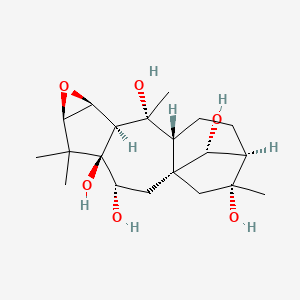

Rhodojaponin III

Overview

Description

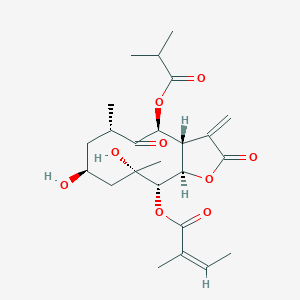

Rhodojaponin III is a grayanoid diterpene compound isolated from the plant Rhododendron molle . It is primarily known for its potent insecticidal properties, making it an effective natural insecticide against over 40 species of agricultural pests . The compound exhibits various anti-insect activities, including antifeedant, oviposition deterrent, ovicidal, antimolting, growth inhibition, and contact and stomach toxicity .

Mechanism of Action

Target of Action

Rhodojaponin III, a bioactive diterpenoid, primarily targets several proteins and pathways. It interacts closely with key proteins such as TNF, AKT1, ALB, IL-1β, TP53, EGFR, CASP3, MMP9, PTGS2, BCL2 . These proteins play crucial roles in various biological processes, including inflammation and immune response .

Mode of Action

This compound exerts its effects through multiple mechanisms. It mildly blocks voltage-gated sodium channels , which helps inhibit nociceptive pain and peripheral neuralgia . It also suppresses the proliferation, migration, invasion, and angiogenesis of human umbilical vein endothelial cells (HUVECs), and decreases the levels of interleukin (IL)-6, IL-1β, and tumor necrosis factor-alpha (TNF-α) .

Biochemical Pathways

This compound affects several biochemical pathways. The differentially expressed proteins induced by this compound act in the nervous transduction, odorant degradation, and metabolic change pathways . It also inhibits the expression of platelet endothelial cell adhesion molecule-1 (CD31) and vascular endothelial cell growth factor (VEGF), leading to decreased vascular density .

Pharmacokinetics

This compound exhibits good oral bioavailability (73.6%) and is quickly eliminated from the body, with half-life values of 0.19 and 0.76 hours after intravenous and oral administration, respectively . It is widely distributed in tissues including the kidney, lung, heart, spleen, and thymus, but has extremely low concentrations in the liver and brain .

Result of Action

The action of this compound results in a variety of effects. It suppresses cartilage damage and bone erosion in the knee joints . It also reduces the latency of the nociceptive response in hot plate and tail-immersion tests, and significantly inhibits acetic acid and formalin-induced pain .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound affects a wide variety of biological processes in insects, including reduction of feeding, suspension of development, and oviposition deterring of adults in a dose-dependent manner . .

Biochemical Analysis

Biochemical Properties

Rhodojaponin III plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with chemosensory proteins in insects, such as the chemosensory protein from Spodoptera litura. This interaction is crucial for the recognition of this compound by insects, leading to its oviposition-deterring effects . Additionally, this compound affects various proteins involved in nervous transduction, odorant degradation, and metabolic change pathways .

Cellular Effects

This compound influences various cellular processes and functions. In insects, it has been observed to reduce feeding, suspend development, and deter oviposition in a dose-dependent manner . These effects are mediated through changes in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-induced proteins and gene properties analysis have shown significant changes in the expression patterns of proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on chemosensory proteins, such as Tyr24, Ile45, Leu49, Thr64, Leu68, Trp79, and Leu82, which are responsible for its recognition by insects . This binding interaction leads to the inhibition of certain enzymes and the activation of others, resulting in changes in gene expression and subsequent biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and retains its insecticidal properties for extended periods. Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively deters oviposition and reduces feeding in insects. At higher doses, it can exhibit toxic or adverse effects . Understanding the threshold effects and the toxicological profile of this compound is essential for its safe and effective use as an insecticide.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The identification of differential proteins affected by this compound provides insights into its metabolic effects

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding how this compound exerts its effects at the molecular level and for developing strategies to enhance its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodojaponin III can be synthesized through a series of chemical reactions involving the formation of its characteristic grayanoid diterpene structure. The synthesis typically involves the use of starting materials such as diterpenoid precursors, followed by cyclization and functional group modifications to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the dried flowers of Rhododendron molle. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Rhodojaponin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .

Scientific Research Applications

Rhodojaponin III has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a model compound for studying the synthesis and reactivity of grayanoid diterpenes .

- Employed in the development of new insecticidal agents with improved efficacy and safety profiles .

Biology:

- Investigated for its effects on insect physiology, including its impact on feeding behavior, development, and reproduction .

- Studied for its potential use in integrated pest management (IPM) programs to reduce the reliance on synthetic pesticides .

Medicine:

- Explored for its potential therapeutic applications, including its anti-inflammatory and analgesic properties .

- Investigated for its effects on cellular processes such as proliferation, migration, and angiogenesis .

Industry:

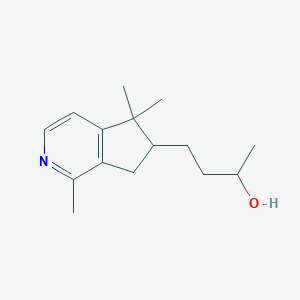

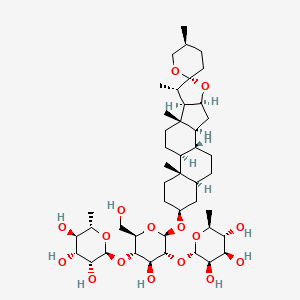

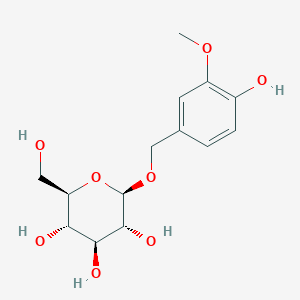

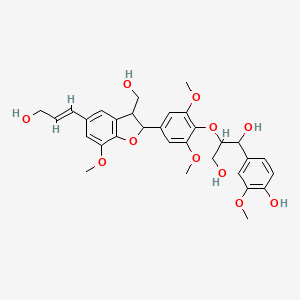

Comparison with Similar Compounds

Rhodojaponin III is unique among grayanoid diterpenes due to its potent insecticidal properties and diverse biological activities. Similar compounds include:

Rhodojaponin VI: Another grayanoid diterpene isolated from Rhododendron molle, known for its anti-nociceptive activity and lower toxicity compared to this compound.

Taraxerol: A triterpenoid compound with insecticidal properties, but less potent than this compound.

β-Sitosterol: A phytosterol with insecticidal activity, commonly found in various plants.

Properties

IUPAC Name |

(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZHZYKXUYIHM-GLHQSWFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949207 | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26342-66-5 | |

| Record name | Rhodojaponin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26342-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodojaponin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026342665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODOJAPONIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7FEJ7QWQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.